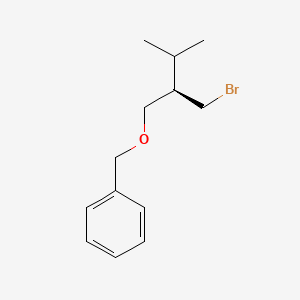

(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzene is a cyclic hydrocarbon with a chemical formula C6H6. Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . Benzene is an aromatic hydrocarbon, a chemical compound composed of carbon and hydrogen atoms with alternating double bonds forming a ring .

Synthesis Analysis

Benzene rings are exceptionally stable chemically, in part because of their ability to host six delocalized electrons . Synthetic chemists have developed methods that selectively break these rings open, highlighting their potential as building blocks for making open-chain molecules . The synthesis of benzene derivatives often involves reactions such as acylation and bromination .Molecular Structure Analysis

Benzene contains six carbon atoms connected in a hexagonal ring. It is exceptionally stable chemically, in part because of its ability to host six delocalized electrons . This delocalization causes the electrons to be more strongly held, making benzene more stable and less reactive than expected for an unsaturated hydrocarbon .Chemical Reactions Analysis

Benzene is highly prone to electrophilic substitution reactions compared to addition reactions as it loses its aromaticity during addition reactions . Common benzene reactions include nitration, sulfonation, and halogenation . In alkylbenzenes, the carbon atom which is attached to the aromatic ring is particularly reactive .Applications De Recherche Scientifique

Polymerization and Copolymerization

- Radical Polymerization and Copolymerization : The homopolymerization of methyl 2-(acyloxymethyl)acrylates, prepared by nucleophilic substitution of methyl 2-(bromomethyl)acrylate, was found to be faster than methyl methacrylate (MMA) despite the presence of large 2-substituents. This indicates potential applications in polymer synthesis and material science (Kobatake, Yamada, & Aoki, 1995).

Synthesis of Bioactive Compounds

- Synthesis of Biologically Active Compounds : The compound has been used in the synthesis of natural products such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. This highlights its importance in the creation of complex molecular structures with potential biological activities (Akbaba et al., 2010).

Liquid Crystal and Photophysical Properties

- Liquid Crystal and Photophysical Properties : The compound has been used in the study of laterally fluorinated azo-ester materials, which showed unique liquid crystalline behaviors. Such studies are important for the development of advanced materials for displays and other optical applications (Kamal, Salleh, Mahmud, & Zahid, 2021).

Carbonylation of Hydrocarbons

- Carbonylation of Hydrocarbons : Research involving RhCl(CO)(PMe3)2 under irradiation showed potential applications in converting hydrocarbons into more functional compounds like aldehydes, which are valuable in the chemical industry (Sakakura, Sodeyama, Sasaki, Wada, & Tanaka, 1990).

Molecular Inclusion Compounds

- Molecular Inclusion Compounds : The crystal structure determinations of bromomethylsubstituted benzenes have been studied to understand their interactions, which is crucial for designing molecular inclusion compounds used in pharmaceuticals and material science (Jones, Kuś, & Dix, 2012).

Conformational Analysis

- Conformational Analysis in Organic Chemistry : Conformational analysis of compounds like 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-ones) involved the use of this compound. Such studies are important for understanding molecular interactions and designing bioactive agents (Ferreira & Figueroa-Villar, 2014).

Synthesis of Functionalized Benzenes

- Synthesis of Functionalized Benzenes : The compound has been used in the synthesis of functionalized benzenes, which are key intermediates in the production of various industrial and pharmaceutical chemicals (Reus et al., 2012).

Mécanisme D'action

Target of Action

Benzene derivatives are known to interact with various enzymes and proteins in the body, influencing their function

Mode of Action

Benzene derivatives typically undergo nucleophilic aromatic substitution, with a new twist; a nucleophilic aromatic substitution that passes through a strange-looking intermediate called an aryne . The compound may also undergo side-chain reactions

Biochemical Pathways

For instance, they can influence the pathways for 2,4-dinitrotoluene (2,4-DNT) and nitrobenzene

Pharmacokinetics

The pharmacokinetics of benzene derivatives have been studied extensively . These studies could provide a starting point for understanding the pharmacokinetics of this compound.

Result of Action

Benzene and its derivatives are known to cause genetic damage

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. For instance, occupational exposure to benzene has been linked to genetic damage . Moreover, the concentration of benzene in the environment can affect its health risks

Propriétés

IUPAC Name |

[(2R)-2-(bromomethyl)-3-methylbutoxy]methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRDHWGOETUEBH-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COCC1=CC=CC=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](COCC1=CC=CC=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705566 |

Source

|

| Record name | {[(2R)-2-(Bromomethyl)-3-methylbutoxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179993-02-3 |

Source

|

| Record name | {[(2R)-2-(Bromomethyl)-3-methylbutoxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydro-5,8-methanoimidazo[1,5-a]pyridine](/img/structure/B575395.png)

![5,6-Difluoro-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B575400.png)

![N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide](/img/structure/B575402.png)

![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)